Chlorosulfonyl N-tert-butylcarbamate
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Overview
Description
Chlorosulfonyl N-tert-butylcarbamate is an organic compound with the chemical formula C₅H₁₀ClNO₄S. It is known for its utility in organic synthesis and various industrial applications. This compound is characterized by its solid powder form, which is either colorless or pale yellow, and it has a distinctive, pungent odor. It is primarily used as a reagent in the synthesis of other organic compounds and has significant applications in the fields of chemistry and biomedicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorosulfonyl N-tert-butylcarbamate is typically synthesized through a multi-step organic synthesis process. One common method involves the reaction of tert-butyl carbamate with chlorosulfonyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the product. The reaction conditions often include low temperatures and the use of solvents such as dichloromethane to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and cost-effectiveness. Industrial production may involve continuous flow reactors and automated systems to maintain consistent reaction conditions and to handle larger quantities of reactants and products .
Chemical Reactions Analysis
Types of Reactions: Chlorosulfonyl N-tert-butylcarbamate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to produce tert-butyl carbamate and sulfur dioxide.
Reduction: It can be reduced to form different derivatives depending on the reducing agents used.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Reducing Agents: Like lithium aluminum hydride (LiAlH₄) for reduction reactions.
Hydrolysis Conditions: Typically involve aqueous acidic or basic conditions.
Major Products: The major products formed from these reactions include various carbamate derivatives, which are useful intermediates in organic synthesis and pharmaceutical development .
Scientific Research Applications
Chlorosulfonyl N-tert-butylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which chlorosulfonyl N-tert-butylcarbamate exerts its effects involves the reactivity of its chlorosulfonyl group. This group can react with various nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
Chlorosulfonyl isocyanate: Another reactive compound used in organic synthesis.
Tert-butyl carbamate: A precursor in the synthesis of chlorosulfonyl N-tert-butylcarbamate.
Sulfonyl chlorides: A class of compounds with similar reactivity and applications.
Uniqueness: this compound is unique due to its specific combination of the chlorosulfonyl and tert-butyl carbamate groups, which confer distinct reactivity and stability. This makes it particularly useful in selective organic transformations and in the synthesis of complex molecules .
Properties
IUPAC Name |
chlorosulfonyl N-tert-butylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO4S/c1-5(2,3)7-4(8)11-12(6,9)10/h1-3H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOCCOVRPVBVMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)OS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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